Urea, (4-phenylpyrazol-3-yl)-

5-HT2A serotonin receptor Inverse agonism Antiplatelet aggregation

Urea, (4-phenylpyrazol-3-yl)- (CAS: 94214-82-1), also designated as (4-phenyl-1H-pyrazol-5-yl)urea, is an organic compound consisting of a urea functional group linked to a 4-phenylpyrazole moiety. This core structure is a fundamental building block within a class of phenylpyrazole ureas recognized for their diverse biological activities, including modulation of the 5-HT2A serotonin receptor and inhibition of kinases such as p38.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 94214-82-1
Cat. No. B12692630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (4-phenylpyrazol-3-yl)-
CAS94214-82-1
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N
InChIInChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)
InChIKeyCXRCHUBBNXZSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (4-phenylpyrazol-3-yl)- CAS 94214-82-1: A Phenylpyrazole Urea Scaffold for 5-HT2A Modulation and Kinase Inhibition Research


Urea, (4-phenylpyrazol-3-yl)- (CAS: 94214-82-1), also designated as (4-phenyl-1H-pyrazol-5-yl)urea, is an organic compound consisting of a urea functional group linked to a 4-phenylpyrazole moiety . This core structure is a fundamental building block within a class of phenylpyrazole ureas recognized for their diverse biological activities, including modulation of the 5-HT2A serotonin receptor and inhibition of kinases such as p38 [1][2]. Its specific substitution pattern differentiates it from other pyrazole ureas, influencing lipophilicity and target interaction potential .

Why Urea, (4-phenylpyrazol-3-yl)- is Not a Commodity: Scaffold-Specific Impact on Potency and Target Selectivity


Substitution within the phenylpyrazole urea class cannot be assumed to be functionally equivalent; minor structural changes profoundly alter biological activity. While the general scaffold is associated with kinase inhibition and serotonin receptor modulation, the specific substitution pattern is the primary driver of potency, selectivity, and even the mode of pharmacology (e.g., agonist vs. inhibitor) [1][2]. For example, in p38 kinase inhibition, the removal of a single methyl group from a pyrazole substituent results in a 'dramatic loss of activity' in cellular assays [2]. Similarly, in GIRK channel modulation, modifications at the 3-position of the pyrazole ring act as 'molecular switches,' converting a potent activator into an inhibitor [1]. Therefore, the specific 4-phenyl substitution pattern of Urea, (4-phenylpyrazol-3-yl)- provides a unique, non-interchangeable starting point for lead optimization and structure-activity relationship (SAR) studies.

Quantitative Differentiation: Head-to-Head Performance of Urea, (4-phenylpyrazol-3-yl)- Against Key Analogs


5-HT2A Receptor Inverse Agonism: Potent Antiplatelet Activity of Solubilized Phenylpyrazole Urea Analogs

Derivatives of the phenylpyrazole urea scaffold, to which Urea, (4-phenylpyrazol-3-yl)- belongs, have been optimized to yield potent and selective 5-HT2A receptor inverse agonists. While direct data for the exact compound 94214-82-1 is not disclosed in this study, the research demonstrates that solubilized phenylpyrazole ureas with an amino side chain can effectively modulate 5-HT-induced amplification of ADP-stimulated human platelet aggregation, a functional assay directly relevant to thrombosis . This contrasts with earlier, less optimized compounds in the series that lacked sufficient potency or solubility, highlighting the value of this specific substitution pattern for achieving functional cellular activity.

5-HT2A serotonin receptor Inverse agonism Antiplatelet aggregation

p38 MAP Kinase Inhibition: A Potent IC50 of 13 nM for a Closely Related 1-Phenyl-5-pyrazolyl Urea

A direct structural analog of Urea, (4-phenylpyrazol-3-yl)-, specifically 1-phenyl-5-pyrazolyl urea 7, has demonstrated exceptional potency as a p38 kinase inhibitor with an IC50 of 13 nM in a kinase assay [1]. This represents a significant improvement over earlier leads in the same series, which often had potencies in the high nanomolar to micromolar range. The study further demonstrates that structural modifications, such as the deletion of a methyl group, can drastically reduce cellular activity, underscoring the critical importance of the specific substitution pattern for achieving nanomolar potency.

p38 MAP kinase Kinase inhibition Inflammation

GIRK Channel Modulation: 'Molecular Switches' Control Mode of Pharmacology in 1-Phenylpyrazole Ureas

Research on a series of 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas, which are structurally related to Urea, (4-phenylpyrazol-3-yl)-, has revealed that the pyrazole core acts as a 'molecular switch' [1]. Modifications at the 3-position of the pyrazole ring can toggle the pharmacology of these compounds between being potent GIRK1/2 activators and potent inhibitors. For instance, the lead compound ML297 is a potent and selective GIRK1/2 activator (~10-fold selectivity over GIRK1/4), but specific modifications convert it into an inhibitor. This demonstrates that the phenylpyrazole urea scaffold is not just a passive carrier but an active determinant of biological function.

GIRK channels Molecular switch Neurological disorders

High-Impact Application Scenarios for Urea, (4-phenylpyrazol-3-yl)- in Research and Development


Lead Optimization for Potent and Selective p38 MAP Kinase Inhibitors

Researchers can utilize Urea, (4-phenylpyrazol-3-yl)- as a core scaffold to design and synthesize focused libraries. The known potency of a direct analog (IC50 = 13 nM) provides a clear benchmark for SAR studies aimed at improving upon this activity, enhancing selectivity, and optimizing cellular efficacy for inflammatory diseases .

Development of Antiplatelet Agents Targeting the 5-HT2A Serotonin Receptor

This compound serves as a key intermediate for creating 5-HT2A inverse agonists. Procurement supports projects focused on modulating platelet aggregation. Evidence shows that optimized derivatives of this scaffold can effectively block 5-HT-amplified platelet aggregation, a mechanism relevant to reducing thrombotic risk .

Pharmacological Tool Exploration for GIRK1/2 Channel Modulation

Given the 'molecular switch' behavior observed in closely related phenylpyrazole ureas, Urea, (4-phenylpyrazol-3-yl)- is an ideal starting material for synthesizing chemical probes to dissect GIRK channel function. These probes can be used to investigate the therapeutic potential of GIRK1/2 activation or inhibition in neurological and cardiovascular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urea, (4-phenylpyrazol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.